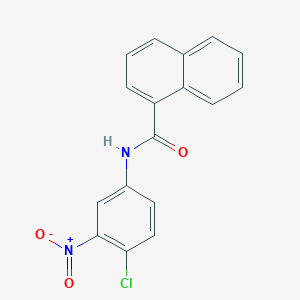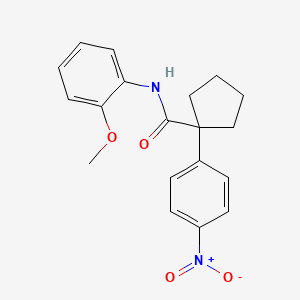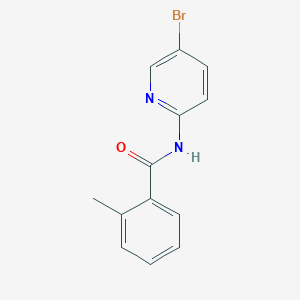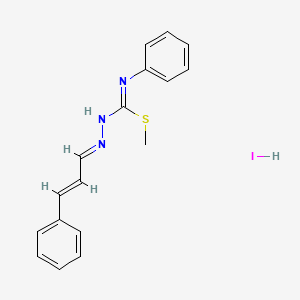
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions across cell membranes. CFTRinh-172 has been used in a variety of studies to investigate the function of CFTR and its role in various physiological processes.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This inhibition is reversible and dose-dependent, meaning that higher concentrations of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide will result in greater inhibition of CFTR function.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride transport, the reduction of airway surface liquid volume, and the inhibition of ENaC-mediated sodium transport. This compound has also been shown to have anti-inflammatory effects and to reduce mucus production in the airways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is its ability to selectively inhibit CFTR function, allowing for the study of CFTR-specific processes without affecting other ion channels or transporters. However, this compound does have some limitations, including its potential toxicity at high concentrations and its reversible inhibition of CFTR function, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, including the development of new CFTR inhibitors with improved selectivity and efficacy, the investigation of CFTR function in other tissues and cell types, and the exploration of new therapeutic targets for cystic fibrosis and other ion channel-related diseases. Additionally, there is ongoing research into the use of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide as a tool for investigating the mechanisms of ion channel function and regulation.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(5-methyl-2-furyl)acrylic acid with 3-(tert-butoxycarbonyl)amino-4-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be deprotected using trifluoroacetic acid to yield N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been used in a variety of scientific research applications, including the study of CFTR function in epithelial cells, the investigation of CFTR mutations and their effects on protein function, and the development of new treatments for cystic fibrosis. This compound has also been used in studies of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the sodium-glucose cotransporter 2 (SGLT2).
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-13(16)12(15)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJQEGLTINUOF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)


![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)


![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)


